4-(4-Chlorophenoxy)butanoic acid

Descripción general

Descripción

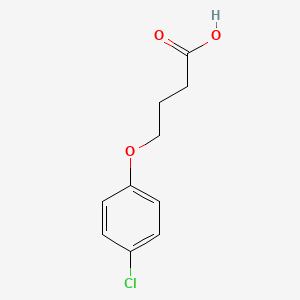

4-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chlorophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyrolactone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 4-chlorophenol with the lactone ring of butyrolactone, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like crystallization and recrystallization are used to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Actividad Biológica

4-(4-Chlorophenoxy)butanoic acid, often abbreviated as 4-CPB, is a compound of interest due to its potential applications in agriculture as a herbicide and its implications for human health and environmental safety. This article explores the biological activity of 4-CPB, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H13ClO3

- CAS Number : 118974024

The compound features a chlorophenoxy group attached to a butanoic acid moiety, which contributes to its herbicidal properties.

The biological activity of 4-CPB primarily revolves around its herbicidal effects. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other chlorophenoxy herbicides, such as 2,4-D.

Toxicological Profile

The toxicity profile of 4-CPB has been evaluated in various studies. Key findings include:

- Acute Toxicity : Studies indicate that 4-CPB exhibits moderate acute toxicity. The median lethal dose (LD50) varies based on the route of exposure, with oral exposure showing higher toxicity compared to dermal exposure.

- Chronic Effects : Long-term exposure studies have raised concerns regarding potential carcinogenic effects. Evidence suggests increased liver tumors in animal models exposed to high doses, although results are inconsistent across different studies .

Table: Summary of Toxicological Studies on this compound

Case Studies

Several case studies have highlighted both the agricultural applications and health implications of 4-CPB:

- Agricultural Use : In a study examining the efficacy of 4-CPB as a herbicide, it was found to effectively control broadleaf weeds in cereal crops. The application rates and timing were crucial for maximizing effectiveness while minimizing non-target effects.

- Health Implications : A cohort study among agricultural workers exposed to chlorophenoxy herbicides, including 4-CPB, indicated an elevated risk for certain cancers, particularly non-Hodgkin lymphoma. This finding underscores the need for careful monitoring and regulation of herbicide use in agricultural settings .

Environmental Impact

The environmental fate of 4-CPB has been assessed concerning its persistence and bioaccumulation potential. It is moderately persistent in soil and water environments, raising concerns about runoff and contamination of water sources.

Aplicaciones Científicas De Investigación

Agricultural Applications

Plant Growth Regulator

- Function : 4-(4-Chlorophenoxy)butanoic acid is primarily used as a plant growth regulator. It promotes root development and enhances crop yields, particularly in cereals and vegetables.

- Mechanism : The compound acts by mimicking natural plant hormones (auxins), which regulate various growth processes. Studies have shown significant improvements in root biomass and overall plant health when applied to crops like peas and other vegetables .

| Crop Type | Application Timing | Effect on Growth |

|---|---|---|

| Cereals | Pre-emergence | Increased root development |

| Vegetables | Post-emergence | Enhanced yield and vigor |

Pharmaceutical Research

Therapeutic Potential

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for drug development targeting conditions such as arthritis .

- Case Study : In a controlled study, the compound was administered to animal models with induced inflammatory conditions, resulting in reduced inflammation markers compared to control groups.

Biochemical Studies

Cellular Signaling Pathways

- Researchers utilize this compound to explore cellular signaling pathways related to hormone responses in both plants and animals. Its ability to modulate these pathways provides insights into fundamental biological processes.

| Study Focus | Key Findings |

|---|---|

| Hormone Response | Altered signaling pathways in plants |

| Cellular Mechanisms | Insights into growth regulation |

Environmental Science

Impact Assessment

- The compound is employed in studies assessing the impact of chemical pollutants on ecosystems. Its role as a model compound aids in understanding the ecological consequences of herbicide use and contributes to developing sustainable agricultural practices .

Material Science

Advanced Materials Development

- Applications : this compound is being explored for its potential in creating advanced materials, particularly in coatings and adhesives that require enhanced durability and chemical resistance.

- Research Outcome : Preliminary studies have shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and environmental resistance.

| Material Type | Enhancement Achieved |

|---|---|

| Coatings | Increased durability and resistance |

| Adhesives | Improved bonding strength |

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYAHZSHQIPQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188980 | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3547-07-7 | |

| Record name | 4-CPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(4-chlorophenoxy)butanoic acid?

A1: The paper provides the following information about this compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.